molecular formula C23H25N3O6 B2374743 3,3'-((2-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 883088-97-9

3,3'-((2-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No. B2374743
CAS RN: 883088-97-9
M. Wt: 439.468
InChI Key: SIQOPSRALDOCMY-UHFFFAOYSA-N
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Description

The compound '3,3'-((2-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)' is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Organocatalysis and Transesterification

Studies have demonstrated the use of zwitterionic salts, including compounds with nitrophenyl groups, as effective organocatalysts for transesterification reactions. These catalysts facilitate the reaction of methyl carboxylates and alcohols in hydrocarbons under specific conditions, highlighting their potential in organic synthesis and industrial processes (Ishihara, Niwa, & Kosugi, 2008).

Phosphorescent Materials

Research on phosphorescent materials has led to the development of zwitterionic bis(heteroleptic) Ir(III) compounds featuring weakly coordinating nido-carborane-based ligands. These compounds display blue phosphorescence and structural stability at high temperatures, suggesting applications in organic light-emitting diodes (OLEDs) and other photonic devices (Axtell et al., 2016).

Photovoltaic and Solar Cell Applications

Studies on bulk heterojunction solar cells have explored the addition of low-bandgap polymers to extend the spectroscopic response into the near-infrared region, enhancing the efficiency of solar energy conversion (Koppe et al., 2010).

Antibacterial Activities

Research on biscoumarin derivatives, including those with nitrophenyl components, has shown promising antibacterial activities against Staphylococcus aureus, including drug-sensitive and methicillin-resistant strains. This suggests potential applications in the development of new antibacterial agents (Li et al., 2015).

Coordination Polymers for Sensing and Removal of Metal Ions

Transition metal coordination polymers with mixed ligands have been synthesized for specific sensing and removal of metal ions, indicating their utility in environmental remediation and chemical sensing applications (Wang et al., 2017).

properties

IUPAC Name

1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(2-nitrophenyl)methyl]-4-hydroxy-6-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c1-5-24-13(3)11-17(27)20(22(24)29)19(15-9-7-8-10-16(15)26(31)32)21-18(28)12-14(4)25(6-2)23(21)30/h7-12,19,27-28H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQOPSRALDOCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2[N+](=O)[O-])C3=C(C=C(N(C3=O)CC)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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